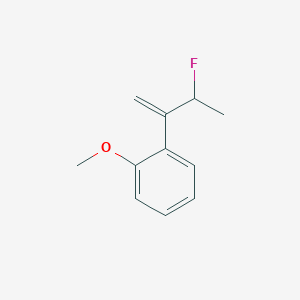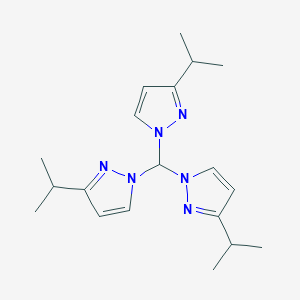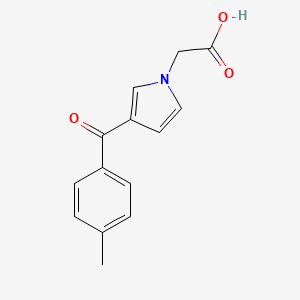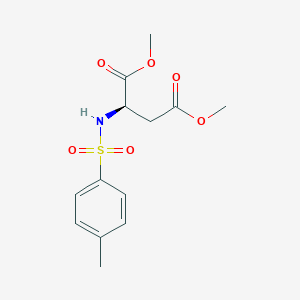
1,1'-Biphenyl, 2,2',6-tribromo-6'-methoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-Biphenyl, 2,2’,6-tribromo-6’-methoxy- is a brominated biphenyl compound with the molecular formula C12H7Br3O. This compound is known for its unique structural properties, which include three bromine atoms and a methoxy group attached to the biphenyl core. It is used in various scientific research applications due to its distinct chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Biphenyl, 2,2’,6-tribromo-6’-methoxy- typically involves the bromination of 1,1’-biphenyl derivatives. The reaction conditions often include the use of bromine or bromine-containing reagents in the presence of a catalyst. The process may involve multiple steps to ensure the selective bromination at the desired positions on the biphenyl ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the removal of any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-Biphenyl, 2,2’,6-tribromo-6’-methoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can remove bromine atoms or modify the methoxy group.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of biphenyl derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
1,1’-Biphenyl, 2,2’,6-tribromo-6’-methoxy- is utilized in various scientific research fields, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1,1’-Biphenyl, 2,2’,6-tribromo-6’-methoxy- involves its interaction with molecular targets and pathways. The bromine atoms and methoxy group play a crucial role in its reactivity and binding affinity to various targets. The compound may interact with enzymes, receptors, or other biomolecules, leading to specific biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’,6-Tribromobiphenyl: Similar in structure but lacks the methoxy group.
2,2’,4,4’,6,6’-Hexamethyl-1,1’-biphenyl: Contains multiple methyl groups instead of bromine atoms.
2-Bromo-2’,6’-diisopropoxy-1,1’-biphenyl: Features isopropoxy groups instead of a methoxy group.
Uniqueness
1,1’-Biphenyl, 2,2’,6-tribromo-6’-methoxy- is unique due to the presence of both bromine atoms and a methoxy group, which confer distinct chemical and physical properties. These features make it valuable for specific applications where other similar compounds may not be as effective.
Eigenschaften
CAS-Nummer |
871707-37-8 |
|---|---|
Molekularformel |
C13H9Br3O |
Molekulargewicht |
420.92 g/mol |
IUPAC-Name |
1,3-dibromo-2-(2-bromo-6-methoxyphenyl)benzene |
InChI |
InChI=1S/C13H9Br3O/c1-17-11-7-3-6-10(16)13(11)12-8(14)4-2-5-9(12)15/h2-7H,1H3 |
InChI-Schlüssel |
UUOHXTFEPOCURL-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=CC=C1)Br)C2=C(C=CC=C2Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


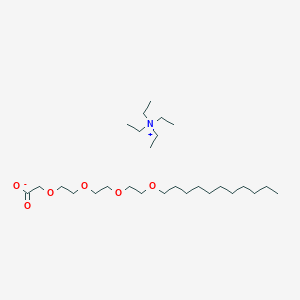


![4-[4-(1,3-Benzothiazol-2-yl)piperidine-1-sulfonyl]-N-cyclohexylbenzene-1-sulfonamide](/img/structure/B12585703.png)
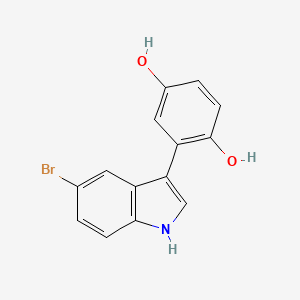
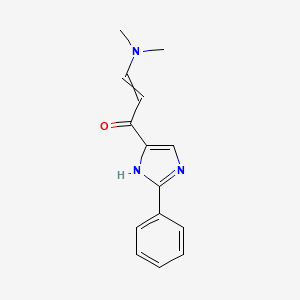
![N-{[(Triphenylmethyl)sulfanyl]acetyl}-L-phenylalanylglycylglycine](/img/structure/B12585735.png)
![3-[Ethyl(dimethoxy)silyl]propan-1-amine](/img/structure/B12585738.png)
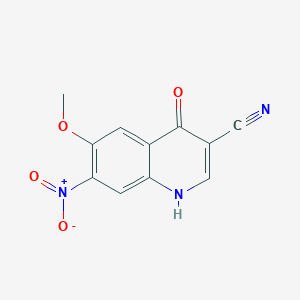
![1H-Cyclopenta[2,3]pyrrolo[2,1-C][1,4]oxazine](/img/structure/B12585744.png)
